A Guide to the Spectroscopic Characterization of Bis(phenylsulfanyl)amine
A Guide to the Spectroscopic Characterization of Bis(phenylsulfanyl)amine
This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of Bis(phenylsulfanyl)amine. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core spectroscopic techniques and provides insights into the interpretation of the expected data.
Introduction to Bis(phenylsulfanyl)amine and the Imperative for Rigorous Characterization
Bis(phenylsulfanyl)amine, with the molecular formula C₁₂H₁₁NS₂, possesses a unique structure featuring a central amine nitrogen atom bonded to two phenylsulfanyl moieties. The nuanced interplay between the sulfur, nitrogen, and aromatic rings imparts distinct chemical properties that are of interest in various research domains, including materials science and medicinal chemistry. Accurate and comprehensive characterization is paramount to understanding its structure-activity relationships, ensuring purity, and establishing a foundation for its potential applications. Spectroscopic techniques provide a non-destructive and highly informative approach to elucidating the molecular structure and purity of this compound.
Molecular Structure of Bis(phenylsulfanyl)amine
The structural framework of Bis(phenylsulfanyl)amine is fundamental to understanding its spectroscopic signature. The molecule consists of a secondary amine linking two phenylthio groups.
Caption: Ball-and-stick model of Bis(phenylsulfanyl)amine.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Expected IR Spectral Features of Bis(phenylsulfanyl)amine
The IR spectrum of Bis(phenylsulfanyl)amine is expected to be dominated by absorptions arising from the N-H and C-S bonds, as well as vibrations from the phenyl rings.
| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Vibrational Mode | Rationale and Comparative Insights |
| N-H | 3300 - 3500 | Stretching | The N-H stretching vibration in secondary amines typically appears as a single, sharp to moderately broad band in this region. Its precise position and shape can be influenced by hydrogen bonding. |
| C-H (aromatic) | 3000 - 3100 | Stretching | These absorptions are characteristic of C-H bonds on the phenyl rings and are typically of medium to weak intensity. |
| C=C (aromatic) | 1450 - 1600 | Stretching | Multiple sharp bands in this region arise from the stretching vibrations within the phenyl rings, providing a fingerprint of the aromatic system. |
| C-N | 1250 - 1350 | Stretching | The stretching vibration of the C-N bond is expected in this region, though it can sometimes be coupled with other vibrations. |
| C-S | 600 - 800 | Stretching | The C-S stretching vibration is typically weak and appears in the fingerprint region of the spectrum. Its identification can sometimes be challenging due to overlapping absorptions. |
Data are predicted based on standard IR correlation tables and data from structurally related compounds.[1][2][3][4]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
A robust and straightforward method for obtaining an IR spectrum is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Collection: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric or instrumental interferences.
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Sample Application: Place a small amount of the solid Bis(phenylsulfanyl)amine sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for ATR-FT-IR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.
Expected ¹H NMR Spectral Features
The ¹H NMR spectrum of Bis(phenylsulfanyl)amine is anticipated to be relatively simple, reflecting the symmetry of the molecule.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| Phenyl Protons | 7.0 - 7.6 | Multiplet | 10H | The aromatic protons of the two phenyl rings are expected to resonate in this region. The exact chemical shifts and coupling patterns will depend on the electronic effects of the sulfur atom. Data from similar phenylthio compounds supports this predicted range.[4] |
| Amine Proton (N-H) | 3.5 - 5.5 | Broad Singlet | 1H | The chemical shift of the N-H proton can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. It is often a broad signal.[5] |
Data are predicted based on standard ¹H NMR correlation tables and data from structurally related compounds.
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| Phenyl Carbons | 120 - 140 | The aromatic carbons of the phenyl rings will appear in this region. The carbon directly attached to the sulfur atom (ipso-carbon) is expected to be the most downfield due to the electronegativity of sulfur. |
| C-S | ~130-145 | The chemical shift of the ipso-carbon is influenced by the sulfur substituent. |
Data are predicted based on standard ¹³C NMR correlation tables and data from structurally related compounds.[6][7]
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Accurately weigh approximately 5-10 mg of Bis(phenylsulfanyl)amine and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.
-
¹H NMR Acquisition:
-
A standard one-pulse experiment is typically used.
-
Acquire the spectrum with an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment (e.g., zgpg30) is commonly used to obtain a spectrum with singlets for each unique carbon.
-
A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to generate the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.
Expected Mass Spectrometric Data
For Bis(phenylsulfanyl)amine (C₁₂H₁₁NS₂), the expected monoisotopic mass is approximately 233.04 Da.
| Ion | Expected m/z | Identity | Rationale and Potential Fragmentation Pathways |
| [M+H]⁺ | ~234.05 | Protonated Molecular Ion | In electrospray ionization (ESI) in positive mode, the molecule is expected to be protonated at the nitrogen atom. |
| [M]⁺˙ | ~233.04 | Molecular Ion | In electron ionization (EI), the molecular ion is formed by the loss of an electron. |
| Fragment Ions | Various | Common fragmentation pathways could involve the cleavage of the C-S or S-N bonds. The loss of a phenylthio radical (•SC₆H₅) or a thiophenol molecule (HSC₆H₅) are plausible fragmentation routes.[8][9] |
Data are predicted based on the molecular formula and common fragmentation patterns of similar compounds.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of Bis(phenylsulfanyl)amine (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: A high voltage is applied to the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Caption: Workflow for ESI-MS analysis.
Conclusion: A Multi-faceted Approach to Characterization
The unequivocal characterization of Bis(phenylsulfanyl)amine necessitates a multi-pronged spectroscopic approach. While this guide provides a robust framework based on predictive data from analogous structures, experimental validation remains the gold standard. The combination of IR, NMR (¹H and ¹³C), and mass spectrometry provides orthogonal and complementary information, enabling a comprehensive and confident structural elucidation and purity assessment of this intriguing molecule.
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